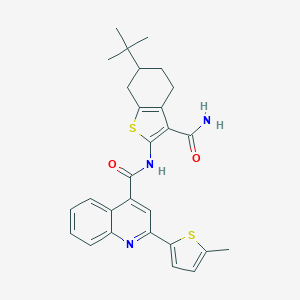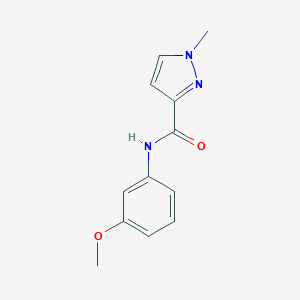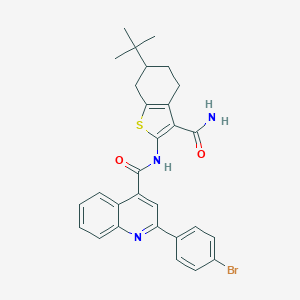
4-bromo-1-methyl-N-(2-thiazolyl)-3-pyrazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-N-(2-thiazolyl)-3-pyrazolecarboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Cyclocondensation Reactions
A study by Pfeiffer et al. (2013) discussed the cyclocondensation of substituted thiosemicarbazides with brominated compounds, leading to the formation of pyrazoles and thiadiazines. This research contributes to understanding the chemical reactions and structural formations involving bromo-substituted pyrazoles (Pfeiffer et al., 2013).
Synthesis and Biological Evaluation
Donohue et al. (2002) reported the synthesis and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. This research is significant in understanding the biological implications of such compounds (Donohue et al., 2002).
Antifungal Activity
Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities. This study demonstrates the potential use of bromo-substituted pyrazoles in addressing fungal infections (Du et al., 2015).
Novel Synthesis Methods
Deshmukh and Jamode (2011) explored new methods for synthesizing bromo-substituted pyrazoles. Their work contributes to the development of more efficient synthesis techniques for these compounds (Deshmukh & Jamode, 2011).
Biological Efficacy
Rodrigues and Bhalekar (2016) conducted a study on the synthesis and evaluation of the biological efficacy of certain pyrazole derivatives. This research adds to the understanding of the practical applications of these compounds in biological contexts (Rodrigues & Bhalekar, 2016).
properties
Product Name |
4-bromo-1-methyl-N-(2-thiazolyl)-3-pyrazolecarboxamide |
|---|---|
Molecular Formula |
C8H7BrN4OS |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H7BrN4OS/c1-13-4-5(9)6(12-13)7(14)11-8-10-2-3-15-8/h2-4H,1H3,(H,10,11,14) |
InChI Key |
CYXOTJGNKAZAES-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CS2)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CS2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[4-methoxy-3-(phenoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B333361.png)
![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B333362.png)
![2-amino-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B333366.png)
![2-(2-bromophenyl)-4-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B333368.png)
![dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333369.png)
![(4Z)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B333370.png)

![propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B333373.png)


![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333380.png)
![dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333381.png)
![3-(Ethylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B333385.png)
